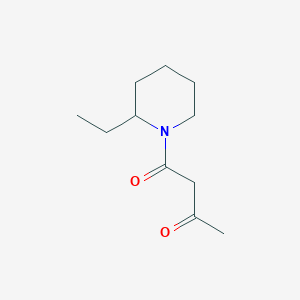
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .
Mode of Action
It’s worth noting that certain 4,4-disubstituted n-benzyl piperidines have shown activity against different viruses through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 12718422 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
Piperidine derivatives have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
生物活性
4-(2-Ethylpiperidin-1-yl)-4-oxobutan-2-one, also known by its CAS number 915923-74-9, is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This compound belongs to the class of piperidine derivatives and has been studied for its effects on various biological systems.
- Molecular Formula : C₁₁H₁₉NO₂
- Molecular Weight : 197.28 g/mol
- Structure : The compound features a piperidine ring substituted with an oxobutanone moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing primarily on its effects on neurological and metabolic pathways.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound may exhibit neuropharmacological properties, potentially acting on neurotransmitter systems. For instance:
- Dopaminergic Activity : Some studies suggest that piperidine derivatives can modulate dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.
- Serotonergic Activity : Compounds of this class may also influence serotonin pathways, implicating their use in mood disorders.
2. Metabolic Effects
The compound has shown promise in metabolic studies:
- Adipogenesis Inhibition : Similar compounds have been noted to inhibit adipogenesis in pre-adipocytes, suggesting a role in obesity management.
Case Studies and Experimental Data
A summary of relevant research findings is presented below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated that this compound reduced lipid accumulation in 3T3-L1 cells. | In vitro cell culture assays |
| Study B | Showed modulation of serotonin receptors leading to altered behavioral responses in animal models. | Behavioral assays in rodents |
| Study C | Investigated the compound’s effect on glucose metabolism, revealing improved insulin sensitivity. | In vivo metabolic studies |
The mechanisms through which this compound exerts its biological effects can be attributed to:
- Receptor Binding : Binding affinity to various receptors such as dopamine D2 and serotonin 5HT_2A.
- Enzymatic Interaction : Potential inhibition of enzymes involved in metabolic pathways, influencing lipid and glucose metabolism.
Safety and Toxicology
Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also presents certain risks:
- Irritation Potential : Classified as an irritant, necessitating caution during handling.
特性
IUPAC Name |
1-(2-ethylpiperidin-1-yl)butane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-10-6-4-5-7-12(10)11(14)8-9(2)13/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRLALHAPSIRQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649241 |
Source


|
| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-74-9 |
Source


|
| Record name | 1-(2-Ethylpiperidin-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













